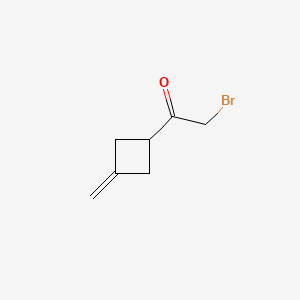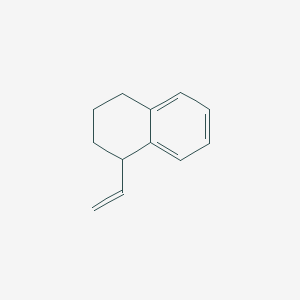
1-Vinyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinyl-1,2,3,4-tetrahydronaphthalene is a bicyclic compound consisting of both aromatic and alicyclic rings. It is a derivative of naphthalene and is known for its unique chemical properties and applications in various fields. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
1-Vinyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common synthetic route involves the catalytic hydrogenation of naphthalene. This process typically uses nickel catalysts, although other variations have been evaluated . Another method involves the Darzens tetralin synthesis, which uses intramolecular electrophilic aromatic substitution reactions of a 1-aryl-pent-4-ene with concentrated sulfuric acid . Industrial production methods often involve large-scale catalytic hydrogenation processes to ensure high yields and purity.
Chemical Reactions Analysis
1-Vinyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . Common reagents used in these reactions include bromine, which can convert the compound into tetrabrominated derivatives, and sulfuric acid for electrophilic aromatic substitution . Major products formed from these reactions include hydrogen bromide and various substituted naphthalenes.
Scientific Research Applications
1-Vinyl-1,2,3,4-tetrahydronaphthalene has numerous applications in scientific research. It is used as an intermediate for organic synthesis and as a solvent in various chemical reactions . In the laboratory, it is employed for the synthesis of dry hydrogen bromide gas . Additionally, it is used in the production of estrone derivatives, which have applications in medicinal chemistry . Its role as a hydrogen-donor solvent makes it valuable in coal liquefaction processes, where it helps in the partial hydrogenation of coal to make it more soluble .
Mechanism of Action
The mechanism of action of 1-vinyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. Due to its lipophilic nature, it can accumulate within biological membranes, altering their structure and function . Microbial degradation pathways involve hydroxylation and dioxygenation mechanisms, where specific enzymes introduce oxygen molecules into the compound, facilitating its breakdown . These pathways are crucial for bioremediation and environmental management.
Comparison with Similar Compounds
1-Vinyl-1,2,3,4-tetrahydronaphthalene is similar to other tetrahydronaphthalene derivatives, such as 1,2,3,4-tetrahydronaphthalene (tetralin) and decahydronaphthalene (decalin) . Tetralin is a partially hydrogenated derivative of naphthalene and is used as a hydrogen-donor solvent . Decalin, on the other hand, is a fully hydrogenated derivative and is used in various industrial applications. The uniqueness of this compound lies in its vinyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C12H14 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-ethenyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H14/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-4,6,9-10H,1,5,7-8H2 |
InChI Key |
FSRLCYXRDZIJJT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



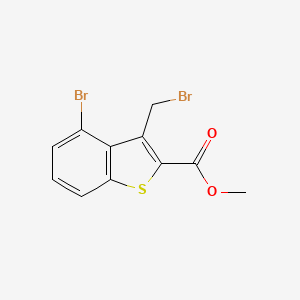
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
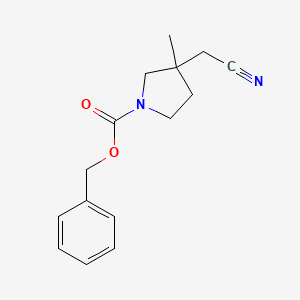
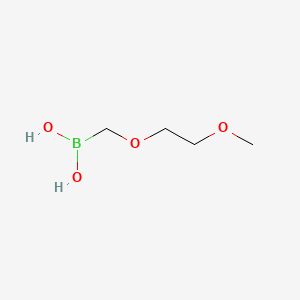
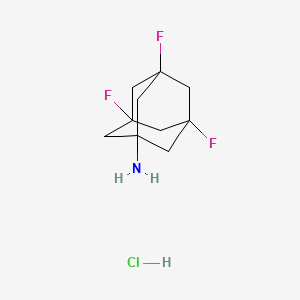
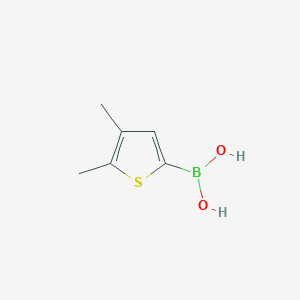

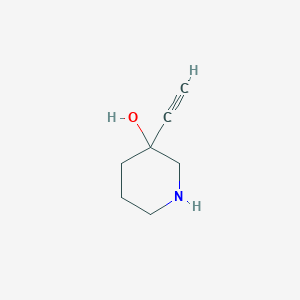



![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)
